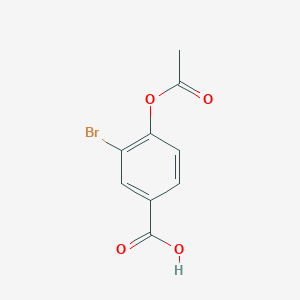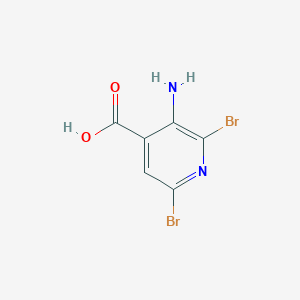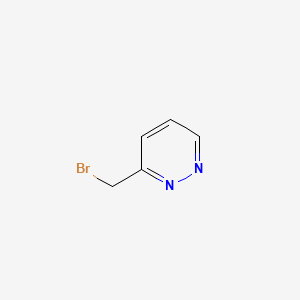
Ethyl 2-bromo-4-methylbenzoate
Übersicht
Beschreibung
Ethyl 2-bromo-4-methylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These are esters of benzoic acid containing an ethyl group attached to the acyl moiety. The specific structure of ethyl 2-bromo-4-methylbenzoate includes a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds related to ethyl 2-bromo-4-methylbenzoate often involves multi-step reactions that introduce various functional groups to the benzene ring. For instance, the synthesis of ethyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates involves a series of reactions including sulfonation and nitration, as indicated by the spectral studies . Similarly, the preparation of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate demonstrates the complexity of synthesizing such compounds, involving a cascade reaction and desulfonative dehydrogenation . These methods highlight the intricate processes required to synthesize substituted benzoates.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-bromo-4-methylbenzoate is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using FTIR, NMR, and X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and the presence of functional groups, which are crucial for understanding the chemical behavior of these molecules.
Chemical Reactions Analysis
Compounds like ethyl 2-bromo-4-methylbenzoate can undergo a variety of chemical reactions. The carbon-sulfur bond fission in the presence of sodium hydroxide solution is one such reaction that has been discussed for related compounds . Additionally, the Knoevenagel condensation reaction is another example where ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized, demonstrating the reactivity of the carbonyl group in such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-bromo-4-methylbenzoate and related compounds are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystal and molecular structure analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provides insights into its solid-state properties and potential intermolecular interactions . Theoretical calculations using density functional theory (DFT) can also predict various properties and reactivity patterns, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacologically Active Derivatives
Ethyl 2-bromo-4-methylbenzoate is utilized in the synthesis of various pharmacologically active compounds. For example, it has been used in the creation of benzo[b]thiophen derivatives, which are then converted into various bromo-, cyano-, carboxy-, and ethoxycarbonyl derivatives for preliminary pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic structures. It is used in the synthesis of compounds like ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting its versatility in organic chemistry (Pokhodylo & Obushak, 2019).
Synthesis of Key Acids for Pharmaceutical Agents
It also plays a crucial role in synthesizing key acid synthons for pharmaceutical agents. An example of this is its use in the efficient synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a vital intermediate for the preparation of repaglinide, an oral hypoglycemic agent (Salman et al., 2002).
Development of Novel Compounds
Ethyl 2-bromo-4-methylbenzoate is instrumental in developing novel compounds with potential technological applications. For instance, it is used in synthesizing ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, which has been characterized for its nonlinear optical properties and potential technological applications (Haroon et al., 2019).
Exploration of Thermodynamic Properties
Research also explores the thermodynamic properties of related compounds. Studies on the vapor pressures and melting temperatures of isomeric bromo-methylbenzoic acids, including derivatives of ethyl 2-bromo-4-methylbenzoate, help in understanding their specific interactions and solubility, which is crucial for developing new drugs (Zherikova et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYHLPWGQVMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617971 | |
| Record name | Ethyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-methylbenzoate | |
CAS RN |
155694-82-9 | |
| Record name | Ethyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)









